(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide
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Overview
Description
The compound “(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide” is a benzo[d]thiazole derivative. Benzo[d]thiazole derivatives are a class of organic compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzo[d]thiazole core, with an acetamido group at the 6-position and a (2-ethoxyethyl) group at the 3-position. The exact structure would need to be confirmed through techniques such as NMR and MS spectral analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Benzo[d]thiazole derivatives have been involved in various reactions, including cycloaddition reactions .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Related Compounds : Similar compounds to (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide have been synthesized for various applications. For instance, N-(3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were synthesized through heterocyclization of corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas, showing the chemical versatility of such compounds (Saeed & Rafique, 2013).
Biological and Medicinal Applications
Antimicrobial Properties : Studies have explored the antimicrobial properties of similar benzothiazole derivatives. For example, certain N-(benzo[d]thiazol-2-yl) derivatives were synthesized and evaluated for their docking properties and antimicrobial activity, indicating their potential use in addressing antimicrobial resistance (Anuse et al., 2019).
Chemosensors for Cyanide Anions : Certain coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions. This application demonstrates the potential of benzothiazole compounds in environmental monitoring and safety applications (Wang et al., 2015).
Anti-Inflammatory Drug Design : The design of non-steroidal anti-inflammatory drugs (NSAIDs) using benzothiazole derivatives has been researched. This includes the synthesis of ylidene derivatives of 2-thioxo-4-thiazolidinone for potential anti-inflammatory applications (Golota et al., 2015).
Protein Tyrosine Phosphatase 1B Inhibitors : A study on 3-acetamido-4-methyl benzoic acid derivatives, similar in structure to the query compound, showed that these derivatives could inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatment (Rakse et al., 2013).
Antifungal Activity : Research has been conducted on N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, which demonstrated low to moderate antifungal activity, highlighting the potential of benzothiazole derivatives in antifungal treatments (Saeed et al., 2008).
Chemical and Environmental Applications
Chemosensory Properties : The use of benzothiazole derivatives as chemosensors, such as for cyanide anions detection, underlines their importance in chemical analysis and environmental monitoring (Wang et al., 2015).
Potential in Drug Discovery : The exploration of benzothiazole derivatives in drug discovery, especially as potential antimicrobial and antifungal agents, indicates a broad scope of application in medicinal chemistry and pharmacology (Anuse et al., 2019; Saeed et al., 2008) (Saeed et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-4-15(21)18-16-19(8-9-22-5-2)13-7-6-12(17-11(3)20)10-14(13)23-16/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBIPVJVZHDVDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)NC(=O)C)CCOCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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